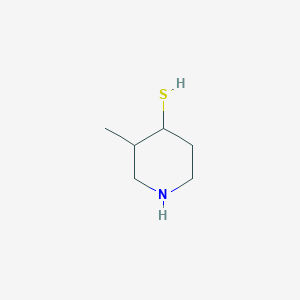

3-Methyl-piperidine-4-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13NS |

|---|---|

Molekulargewicht |

131.24 g/mol |

IUPAC-Name |

3-methylpiperidine-4-thiol |

InChI |

InChI=1S/C6H13NS/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3 |

InChI-Schlüssel |

QJVCCHIMVYBPDV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCCC1S |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Methyl Piperidine 4 Thiol

Strategies for Piperidine (B6355638) Ring Formation with Thiol Integration

Catalytic Hydrogenation/Reduction Approaches for Thiolated Piperidines

Catalytic hydrogenation of substituted pyridines is a fundamental and widely used method for the synthesis of piperidine derivatives. diva-portal.orgresearchgate.net This approach involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring using hydrogen gas and a metal catalyst. For the synthesis of 3-Methyl-piperidine-4-thiol, this strategy would ideally start from a corresponding 3-methyl-4-thiopyridine precursor.

However, the aromatic nature of the pyridine nucleus necessitates robust reaction conditions, often involving elevated temperatures and significant hydrogen pressures. diva-portal.org A significant challenge in the hydrogenation of sulfur-containing pyridines is the potential for catalyst poisoning by the thiol group. Sulfur compounds are known to strongly adsorb to the surface of many transition metal catalysts (e.g., Palladium, Platinum, Rhodium), deactivating them and hindering the reduction process. ajchem-a.com

Despite this challenge, various catalysts have been explored for the hydrogenation of substituted pyridines. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, has been successfully employed for the hydrogenation of pyridine substrates in glacial acetic acid under 50 to 70 bar of hydrogen pressure at room temperature. diva-portal.org Iridium-based catalysts have also shown high efficacy and selectivity in the ionic hydrogenation of pyridines, tolerating a wide range of sensitive functional groups. cymitquimica.com The choice of catalyst and reaction conditions is critical to overcome the inhibitory effects of the sulfur atom and achieve efficient conversion to the desired piperidine. nih.gov

Table 1: Catalysts and Conditions for Pyridine Hydrogenation This table presents general conditions for pyridine hydrogenation which may require optimization for sulfur-containing substrates.

| Catalyst | Hydrogen Source/Pressure | Solvent | Temperature | Reference |

| Platinum(IV) oxide (PtO₂) | H₂ (50-70 bar) | Acetic Acid | Room Temp | diva-portal.org |

| Rhodium on Carbon | H₂ (lower atmospheric pressures) | Various | N/A | diva-portal.org |

| Iridium(III) Complex | H₂ | Various | N/A | cymitquimica.com |

| Ruthenium dioxide | H₂ (high pressure) | Various | High Temp | diva-portal.org |

Intramolecular Cyclization Routes to 3-Methyl-piperidine-4-thiol

Intramolecular cyclization offers a powerful alternative for constructing the piperidine ring, where an acyclic precursor containing the requisite atoms is induced to form the cyclic structure. nih.gov This approach allows for the strategic placement of substituents before the ring-closing event. For 3-Methyl-piperidine-4-thiol, the acyclic precursor would need to contain a nitrogen atom, the carbon backbone with a methyl group, and a thiol or a protected thiol group.

One such strategy involves the intramolecular hydroamination/cyclization of alkynes. researchgate.net An appropriately substituted aminoalkyne can undergo an acid-mediated cyclization, forming an iminium ion intermediate which is then reduced to the piperidine. Another approach is radical-mediated amine cyclization. nih.gov For instance, an intramolecular thiol-ene "click" reaction involves the cyclization of a reactive thiyl radical onto an alkene. pressbooks.pub This method can be initiated by UV irradiation in the presence of a photoinitiator. pressbooks.pub The regioselectivity of the cyclization (i.e., whether a five- or six-membered ring is formed) can be influenced by the substitution pattern of the alkene. pressbooks.pub

These methods provide a high degree of flexibility in the design of the acyclic precursor, enabling the introduction of the methyl and thiol functionalities at desired positions before the final ring formation. researchgate.net

Thia-Michael Addition Strategies for Carbon-Sulfur Bond Formation in Piperidine Scaffolds

The Thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a highly efficient and widely utilized reaction for the formation of carbon-sulfur bonds. masterorganicchemistry.com This strategy is particularly well-suited for the synthesis of 3-Methyl-piperidine-4-thiol, where the thiol group is introduced at the β-position relative to a carbonyl or equivalent activating group on a piperidine precursor.

The reaction typically proceeds by the addition of a sulfur nucleophile (a thiolate) to the β-carbon of an electron-deficient olefin. masterorganicchemistry.com In the context of synthesizing 3-Methyl-piperidine-4-thiol, a suitable precursor would be a 3-methyl-1,2,3,6-tetrahydropyridine derivative with an electron-withdrawing group at the 4-position, or a 3-methyl-piperidin-4-one which can be converted to a Michael acceptor. The reaction can be catalyzed by bases, which generate the thiolate nucleophile, or in some cases, proceeds without a catalyst. libretexts.orgwhiterose.ac.uk

The efficiency and reversibility of the thia-Michael reaction can be tuned by the nature of the Michael acceptor. libretexts.orgwhiterose.ac.uk This method provides a direct and reliable way to install the thiol functionality onto a pre-formed or forming piperidine ring structure. nih.govlibretexts.org

Nucleophilic Substitution Reactions in Thiolated Piperidine Synthesis

Nucleophilic substitution (SN2) reactions provide a classic and straightforward method for introducing a thiol group onto a pre-existing piperidine ring. This approach involves the displacement of a suitable leaving group at the C-4 position of a 3-methylpiperidine (B147322) derivative by a sulfur nucleophile.

The substrate for this reaction would be a 3-methylpiperidine with a good leaving group, such as a tosylate, mesylate, or halide, at the C-4 position. The nucleophile is typically a thiolate anion, generated from a thiol source like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. nih.gov Thiolates are excellent nucleophiles, and the SN2 reaction generally proceeds with high efficiency and inversion of stereochemistry if the carbon atom is a chiral center.

The success of this method relies on the synthesis of the piperidine precursor with the leaving group correctly positioned. The reaction conditions must be carefully controlled to avoid side reactions, such as elimination. The use of thiourea can prevent the common side reaction where the product thiol reacts with another molecule of the alkyl halide to form a sulfide (B99878). nih.gov

Stereoselective and Asymmetric Synthesis of Chiral 3-Methyl-piperidine-4-thiol Isomers

The presence of two stereocenters at the C-3 and C-4 positions of 3-Methyl-piperidine-4-thiol means that it can exist as four possible stereoisomers (two pairs of enantiomers). The development of stereoselective synthetic methods is therefore crucial for accessing specific isomers, which is often a requirement for pharmaceutical applications.

Enantioselective and Diastereoselective Approaches

A variety of enantioselective and diastereoselective strategies have been developed for the synthesis of substituted piperidines, which can be adapted for the preparation of the chiral isomers of 3-Methyl-piperidine-4-thiol. researchgate.net

Diastereoselective Synthesis: Diastereoselective approaches often rely on substrate control, where the existing stereochemistry in a molecule directs the formation of a new stereocenter. For example, the reduction of a 3-methyl-piperidin-4-one can lead to the formation of either the cis or trans 3-methyl-piperidin-4-ol, depending on the reducing agent and reaction conditions. This alcohol can then be converted to the corresponding thiol with retention or inversion of configuration. A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described via the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine, which could be adapted for a thiol nucleophile.

Enantioselective Synthesis: Enantioselective methods utilize chiral catalysts, reagents, or auxiliaries to control the absolute stereochemistry of the product.

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed.

Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) precursor could be a key step to introduce the C-3 methyl group and set the stereochemistry at a neighboring carbon. Subsequent functionalization would then lead to the desired chiral thiol. Enantioselective synthesis of 3,4,5-trisubstituted piperidines has been achieved, demonstrating that complex stereochemical arrays on the piperidine ring can be constructed with high control.

Table 2: Examples of Stereoselective Piperidine Synthesis Strategies

| Strategy | Key Transformation | Stereocontrol | Potential Application to Target | Reference |

| Diastereoselective Reduction | Reduction of 3-methyl-piperidin-4-one | Substrate control | Formation of cis or trans alcohol precursor | |

| Asymmetric Carbometalation | Rh-catalyzed addition to dihydropyridine | Chiral Rh-catalyst | Enantioselective formation of 3-substituted tetrahydropyridine (B1245486) | |

| Exocyclic Chirality Induction | Nitroalkene/amine/enone condensation | Chiral amine | Diastereoselective formation of substituted piperidine | |

| Regioselective Epoxide Opening | Nucleophilic opening of a chiral epoxide | Substrate control | Diastereoselective introduction of the thiol group |

The development of these advanced synthetic methodologies provides a robust toolkit for the efficient and stereocontrolled synthesis of 3-Methyl-piperidine-4-thiol and its isomers, paving the way for further investigation into their chemical and biological properties.

Chiral Auxiliary and Organocatalysis in Thiolated Piperidine Synthesis

The asymmetric synthesis of piperidine derivatives is crucial for accessing specific, enantiomerically pure isomers. Chiral auxiliaries and organocatalysis are two powerful strategies to induce stereoselectivity in the formation of the piperidine ring or the installation of its substituents.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired stereochemistry is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com In the context of 3-Methyl-piperidine-4-thiol synthesis, an auxiliary could be attached to an acyclic precursor to control the stereochemical outcome of a key cyclization step, such as an intramolecular Michael or Mannich reaction.

Organocatalysis , the use of small, chiral organic molecules to catalyze reactions, has emerged as a major tool in asymmetric synthesis. nih.gov For piperidine synthesis, chiral amines, such as proline and its derivatives, can catalyze cascade reactions to form the heterocyclic ring with high enantioselectivity. nih.govresearchgate.net For instance, an organocatalyzed asymmetric Michael addition could be envisioned as a key step to set the stereocenter at the C3 position, which would then direct the stereochemistry of the C4 position in a subsequent transformation.

| Catalyst Type | Example | Application in Piperidine Synthesis |

| Chiral Auxiliary | Evans Oxazolidinones, Sulfinamides | Directing stereoselective alkylation or conjugate addition in an acyclic precursor prior to cyclization. sigmaaldrich.com |

| Organocatalyst | Proline, Chiral Primary Amines | Catalyzing asymmetric Mannich, Michael, or aza-Diels-Alder reactions to construct the chiral piperidine core. nih.govresearchgate.net |

Control of Stereochemistry at C3 and C4 Positions of the Piperidine Ring

Achieving the desired relative and absolute stereochemistry at the C3 (methyl) and C4 (thiol) positions is the most critical aspect of synthesizing 3-Methyl-piperidine-4-thiol. The spatial relationship between these two groups (cis or trans) profoundly influences the molecule's conformation and biological activity.

Several methodologies can be employed to control this diastereoselectivity:

Catalytic Hydrogenation: The reduction of a suitably substituted pyridine or tetrahydropyridine precursor is a common method for piperidine synthesis. researchgate.net When a catalyst like palladium or platinum is used, hydrogen is typically delivered to the less sterically hindered face of the double bond, often resulting in the formation of the cis diastereomer with high selectivity.

Intramolecular Cyclization: The stereochemical outcome of ring-closure reactions, such as intramolecular aza-Michael additions, can be controlled by the geometry of the acyclic precursor. nih.gov The transition state of the cyclization will favor the conformation that minimizes steric strain, leading to a specific diastereomer.

Ring-Opening of Cyclic Precursors: A powerful strategy involves the use of a stereodefined cyclic intermediate, such as an epoxide. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved via the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net A similar approach using a sulfur nucleophile would provide stereospecific access to the 3,4-disubstituted piperidine core. The nucleophilic attack generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon.

| Method | Mechanism | Typical Stereochemical Outcome |

| Catalytic Hydrogenation | Syn-addition of hydrogen across a double bond | Predominantly cis isomer |

| Intramolecular Cyclization | Kinetically or thermodynamically controlled ring closure | Diastereoselectivity depends on precursor geometry and reaction conditions |

| Epoxide Ring-Opening | SN2 nucleophilic attack | Inversion of stereochemistry at the C4 position, leading to a trans relationship between the incoming nucleophile and the former epoxide oxygen |

Protective Group Strategies for Thiol and Amine Functionalities in Synthesis

The synthesis of 3-Methyl-piperidine-4-thiol involves two highly reactive functional groups: a secondary amine and a thiol. Both groups are nucleophilic, and the thiol is susceptible to oxidation. Therefore, a robust protecting group strategy is essential to mask their reactivity during the synthetic sequence. nih.gov

Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride, this group is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid). creative-peptides.com

Cbz (benzyloxycarbonyl): Installed using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleanly removed by catalytic hydrogenolysis, a condition often used in the final steps of a synthesis. google.com

Thiol Protection: The thiol group is highly nucleophilic and readily oxidizes to form disulfides. creative-peptides.com Its protection is mandatory during most synthetic operations.

Trt (trityl): This bulky group provides excellent protection and is removed under acidic conditions, making it orthogonal to Cbz protection. creative-peptides.com

Acm (acetamidomethyl): Acm is a very stable protecting group that can withstand both acidic and basic conditions. It requires specific reagents, such as mercury(II) or iodine, for removal. creative-peptides.com

The selection of amine and thiol protecting groups must be orthogonal, meaning one can be removed selectively without affecting the other, allowing for controlled, stepwise transformations of the molecule. jocpr.com

| Functional Group | Protecting Group | Abbreviation | Deprotection Condition |

| Amine | tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) creative-peptides.com |

| Amine | benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Thiol | Trityl | Trt | Mild Acid creative-peptides.com |

| Thiol | Acetamidomethyl | Acm | Hg(II) or I₂ creative-peptides.com |

Synthetic Route Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to kilogram-scale production introduces a new set of challenges related to safety, cost, efficiency, and purity. researchgate.net For a molecule like 3-Methyl-piperidine-4-thiol, route optimization is crucial.

Studies on the scale-up synthesis of the structurally related compound cis-N-benzyl-3-methylamino-4-methylpiperidine offer valuable insights. researchgate.net Two primary routes were evaluated: one involving an electrochemical oxidation followed by reductive amination, and another based on the hydrogenation of a functionalized pyridine. The pyridine hydrogenation route proved more suitable for large-scale preparation. researchgate.netresearchgate.net This preference was largely due to the crystallinity and high purity of the intermediates, which allowed for purification by recrystallization rather than chromatography, a significant advantage in process chemistry. researchgate.net

Key considerations for optimization and scale-up include:

Reagent Cost and Availability: Utilizing inexpensive and readily available starting materials is paramount for economic viability.

Reaction Conditions: Optimizing temperature, pressure, catalyst loading, and reaction times can significantly improve throughput and yield.

Process Safety: Avoiding toxic reagents (e.g., replacing certain boron hydrides) and managing exothermic reactions are critical. google.com

Intermediate Isolation: Designing a route where intermediates are stable, crystalline solids simplifies purification and handling on a large scale.

Precursors and Intermediate Synthesis for 3-Methyl-piperidine-4-thiol

The design of an efficient synthesis relies on the strategic selection of precursors and the formation of key intermediates. Several synthetic pathways can be envisioned for 3-Methyl-piperidine-4-thiol.

One plausible route, adapted from a patented synthesis of an amino analogue, begins with inexpensive starting materials. google.com

Ring Formation: A "one-pot" reaction involving a Michael addition of an N-protected-2-nitroethylamine to 2-butenal, followed by an intramolecular amination (cyclization) and dehydration, can form a (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine intermediate. google.com

Reduction: Catalytic hydrogenation of this dihydropyridine intermediate would simultaneously reduce the double bond and the nitro group to an amine, stereoselectively yielding the cis-3-amino-4-methylpiperidine derivative.

Functional Group Interconversion: The resulting primary amine at C4 could then be converted to a thiol. This can be achieved through methods such as diazotization followed by treatment with a sulfur nucleophile.

Another effective approach involves the synthesis and ring-opening of an epoxide intermediate. researchgate.net

Epoxide Formation: An N-protected 3-methyl-1,2,3,4-tetrahydropyridine can be epoxidized to form an N-protected-3-methyl-3,4-epoxi-piperidine.

Nucleophilic Ring-Opening: Regioselective opening of the epoxide at the C4 position with a protected thiol nucleophile (e.g., sodium tritylthiolate) would install the thiol group and a hydroxyl group with a defined trans stereochemistry.

Deoxygenation: The final step would involve the removal of the hydroxyl group at the C3 position.

| Key Precursor / Intermediate | Synthetic Utility |

| 2-Butenal | Inexpensive C4 building block for Michael addition. google.com |

| N-Protected-2-nitroethylamine | Provides the nitrogen and C5-C6 atoms of the piperidine ring. google.com |

| 4-Methyl-3-nitro-3,4-dihydropyridine | Key cyclic intermediate formed via Michael addition/cyclization. google.com |

| N-Protected-3-methyl-3,4-epoxi-piperidine | Stereodefined intermediate for regioselective ring-opening reactions. researchgate.net |

| cis-3-Amino-4-methylpiperidine | Versatile intermediate where the amine can be converted to a thiol. |

Chemical Reactivity and Reaction Mechanisms of 3 Methyl Piperidine 4 Thiol

Reactions Involving the Thiol Group (-SH)

The thiol group is the site of numerous key reactions, including oxidation, nucleophilic additions, and other transformations characteristic of organosulfur compounds.

One of the most characteristic reactions of thiols is their oxidation to form disulfides. This process involves the coupling of two thiol molecules to form a sulfur-sulfur bond, with the concomitant loss of two protons and two electrons. For 3-Methyl-piperidine-4-thiol, this results in the formation of a symmetrical disulfide.

The oxidation can be effected by a range of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or iodine. msu.edu The reaction proceeds via a thiyl radical intermediate or through a thiolate anion, depending on the oxidant and reaction conditions. nih.gov Disulfide bonds are pivotal in stabilizing the tertiary structure of proteins and are important intermediates in organic synthesis. mdpi.comresearchgate.net The general transformation is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

This reversible reaction is fundamental in biochemistry, where disulfide bridges play a critical role in protein folding and stability. mdpi.com Various synthetic methods have been developed for the efficient formation of disulfides from thiols, highlighting the importance of this transformation. nih.govorganic-chemistry.org

The thiol group of 3-Methyl-piperidine-4-thiol is a potent nucleophile, particularly in its deprotonated thiolate form (R-S⁻). This high nucleophilicity allows it to readily participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a transformation known as the Thia-Michael addition. srce.hrnih.gov

This reaction is a reliable method for forming carbon-sulfur bonds. srce.hr The mechanism involves the attack of the soft thiolate nucleophile on the β-carbon of the Michael acceptor, which is an electron-deficient alkene. nih.govscience.gov The reaction is typically catalyzed by a weak base, which facilitates the formation of the highly nucleophilic thiolate anion. nih.gov The efficiency of the reaction can be influenced by the nature of the Michael acceptor and the reaction conditions. researchgate.netacs.org

Interactive Data Table: Factors Influencing Thia-Michael Addition

| Factor | Influence on Reaction | Rationale |

| Thiol Acidity | Higher acidity leads to easier thiolate formation and often a faster reaction. | A lower pKa means the thiol is more readily deprotonated by a base. |

| Michael Acceptor | More electron-deficient alkenes react faster. | The electrophilicity of the β-carbon is increased by electron-withdrawing groups (e.g., -C=O, -CN, -NO₂). nih.gov |

| Catalyst | Weak bases (e.g., amines) or Lewis bases (e.g., phosphines) are effective. | They promote the formation of the thiolate anion, which is the active nucleophile. nih.gov |

| Solvent | Polar aprotic solvents are generally preferred. | They can solvate the ions involved without interfering with the reaction. |

While structurally similar, thiols and alcohols exhibit significant differences in their chemical reactivity due to the distinct properties of sulfur and oxygen.

Thiols are generally more acidic than their corresponding alcohols. tutorchase.commasterorganicchemistry.com The pKa of a typical thiol is around 10-11, whereas for an alcohol it is around 16-18. masterorganicchemistry.com This increased acidity is attributed to two main factors: the weaker S-H bond compared to the O-H bond, and the greater stability of the resulting thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). msu.educhemistrysteps.com The larger size of the sulfur atom allows the negative charge of the thiolate to be dispersed over a larger volume, leading to greater stabilization. chemistrysteps.com

In terms of nucleophilicity, thiolates are significantly more nucleophilic than alkoxides, and thiols are more nucleophilic than alcohols. msu.edumasterorganicchemistry.com This is because sulfur is larger and more polarizable than oxygen, allowing it to form a bond from a greater distance and more effectively attack soft electrophiles. masterorganicchemistry.com However, in some specific catalytic systems, thiols have been observed to be less reactive than alcohols, though they may offer higher stereoselectivity. rsc.org

Interactive Data Table: Comparison of Thiols and Alcohols

| Property | Thiols (-SH) | Alcohols (-OH) |

| Acidity (pKa) | ~10-11 (More acidic) masterorganicchemistry.com | ~16-18 (Less acidic) masterorganicchemistry.com |

| Bond Strength | S-H bond is weaker chemistrysteps.com | O-H bond is stronger chemistrysteps.com |

| Nucleophilicity | More nucleophilic msu.edumasterorganicchemistry.com | Less nucleophilic msu.edu |

| Oxidation | Easily oxidized to disulfides msu.edupdx.edu | Oxidation typically occurs at the carbon atom bearing the -OH group. msu.edu |

Reactions of the Piperidine (B6355638) Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a key reactive site, functioning as a base and a nucleophile, enabling reactions such as alkylation, acylation, and enamine formation.

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acylating agents.

N-Alkylation involves the reaction of the secondary amine with an alkyl halide (e.g., methyl iodide) to form a tertiary amine. google.com This is a standard SN2 reaction where the nitrogen atom acts as the nucleophile. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. In the case of 3-methylpiperidine (B147322) derivatives, the stereochemical outcome of quaternization can be influenced by the steric bulk of the alkylating agent, with larger groups favoring equatorial attack. cdnsciencepub.com

N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally very efficient and is a common method for protecting the nitrogen or for synthesizing more complex molecules. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Secondary amines, such as the one in 3-Methyl-piperidine-4-thiol, react with aldehydes or ketones to form enamines. masterorganicchemistry.commakingmolecules.com This acid-catalyzed condensation reaction involves the initial formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield the enamine. libretexts.org

The mechanism involves several steps:

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of an α-carbon to yield the final enamine product. masterorganicchemistry.comlibretexts.org

Mechanisms of Key Transformations (e.g., Cyclizations, Reductions)

The bifunctional nature of 3-Methyl-piperidine-4-thiol, possessing both an amino and a thiol group, allows for the potential of unique intramolecular reactions and specific transformations of its derivatives.

Cyclizations

Intramolecular cyclization reactions can be envisaged, typically involving the interaction between the nitrogen and sulfur atoms, potentially mediated by an external reagent. One plausible mechanism involves the formation of bicyclic thio-aza compounds. For instance, reaction with a bifunctional electrophile could bridge the nitrogen and sulfur atoms.

Another potential transformation is an intramolecular condensation between the aminothiol (B82208) moiety and a suitable reaction partner, a process that has been explored for other aminothiols to form macrocycles or heterocyclic rings. nih.gov For example, if the nitrogen is first acylated with a group containing a latent electrophile, the thiol could subsequently attack this electrophile to form a bicyclic system. The mechanism would proceed via nucleophilic attack of the thiol sulfur on the electrophilic center, leading to ring closure. Radical-mediated cyclizations, initiated by the formation of a thiyl radical from the thiol group, could also lead to the formation of new ring systems, a strategy used in the synthesis of various heterocyclic compounds. nih.gov

Reductions

The 3-Methyl-piperidine-4-thiol molecule, in its native state, is largely resistant to reduction. The piperidine ring is a fully saturated heterocycle, and unlike its aromatic precursor pyridine (B92270), it does not undergo typical hydrogenation. researchgate.netox.ac.uk The thiol group (-SH) is also in the lowest oxidation state for sulfur in this context.

Therefore, reduction mechanisms are primarily relevant to derivatives of 3-Methyl-piperidine-4-thiol. The most common example is the reduction of a disulfide derivative. Oxidative coupling of two molecules of 3-Methyl-piperidine-4-thiol would yield a disulfide-bridged dimer. This disulfide bond can be readily cleaved and reduced back to the two original thiol molecules by various reducing agents.

The mechanism for disulfide reduction typically involves nucleophilic cleavage of the S-S bond. Common reagents include thiols like dithiothreitol (B142953) (DTT) or phosphines like triphenylphosphine. With DTT, the process involves a series of thiol-disulfide exchange reactions that ultimately regenerate the monomeric thiol.

| Transformation | Reactant Derivative | Typical Reagents | Intermediate/Key Step | Product |

| Disulfide Reduction | Bis(3-methylpiperidin-4-yl) disulfide | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic cleavage of S-S bond | 3-Methyl-piperidine-4-thiol |

| Sulfonic Acid Reduction | 3-Methylpiperidine-4-sulfonic acid | Strong reducing agents (e.g., LiAlH₄) | Reduction of SO₃H group | 3-Methyl-piperidine-4-thiol |

Functionalization of the Piperidine Ring System

Functionalization of 3-Methyl-piperidine-4-thiol can occur at three primary sites: the secondary amine (N-H), the thiol group (S-H), and, under more forcing conditions, the carbon-hydrogen (C-H) bonds of the ring itself.

N-Functionalization

The secondary amine of the piperidine ring is a nucleophilic center and a common site for modification. Standard reactions for secondary amines are applicable here, including:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

N-Arylation: Formation of N-aryl piperidines, often through transition-metal-catalyzed cross-coupling reactions.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions typically proceed via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon or sulfur atom of the reagent.

S-Functionalization

The thiol group is a potent nucleophile and can undergo a variety of functionalization reactions. wikipedia.org

S-Alkylation: This is one of the most common reactions for thiols, leading to the formation of thioethers (sulfides). jmaterenvironsci.comrsc.orgruc.dk The reaction proceeds via an Sₙ2 mechanism where the thiolate, formed by deprotonating the thiol with a base, attacks an alkyl halide. jmaterenvironsci.comnih.gov

Oxidation: Thiols can be oxidized to various states. Mild oxidation (e.g., with I₂ or air) leads to the formation of a disulfide. Stronger oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) can produce sulfenic, sulfinic, and ultimately sulfonic acids.

Michael Addition: As a soft nucleophile, the thiol can participate in conjugate additions to α,β-unsaturated carbonyl compounds in a process known as the thiol-ene reaction.

C-H Functionalization

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced synthetic strategy that typically requires a transition-metal catalyst. nih.govnih.gov The regioselectivity of such a reaction on 3-Methyl-piperidine-4-thiol would be influenced by the existing substituents. The positions alpha to the nitrogen (C2 and C6) are often activated for functionalization through the formation of an iminium ion intermediate. acs.orgchemrxiv.org However, the steric bulk of the methyl group at C3 might direct functionalization towards the C6 or C5 positions. The development of specific directing groups attached to the nitrogen is a common strategy to achieve high regioselectivity in C-H functionalization of piperidine rings. acs.org

| Functionalization Site | Reaction Type | Reagent Class | Product Class |

| Nitrogen (N-H) | N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | |

| Sulfur (S-H) | S-Alkylation | Alkyl Halide (R-X) | Thioether (Sulfide) |

| Oxidation (mild) | I₂, H₂O₂ (mild) | Disulfide | |

| Oxidation (strong) | KMnO₄, HNO₃ | Sulfonic Acid | |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | |

| Carbon (C-H) | C-H Arylation | Aryl Halide + Pd catalyst | Aryl-substituted Piperidine |

Conformational Analysis and Molecular Dynamics of 3 Methyl Piperidine 4 Thiol

Preferred Ring Conformations (Chair, Boat, Twist-Boat) of the Piperidine (B6355638) Ring

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is not planar. To alleviate ring strain, it adopts several non-planar conformations. The most stable and therefore most common conformation is the chair conformation . In this arrangement, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain.

Alternative, higher-energy conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is destabilized by torsional strain from eclipsing hydrogen atoms and by steric hindrance between the "flagpole" hydrogens, which are positioned in close proximity to each other at the "bow" and "stern" of the boat. The twist-boat conformation is a more stable intermediate between two boat forms, where the flagpole interactions and some of the eclipsing interactions are reduced. Generally, the chair conformation is significantly more stable than the boat or twist-boat conformations. For polymethylated 4-piperidones, the chair conformation is dominant. semanticscholar.org

For 3-Methyl-piperidine-4-thiol, it is expected that the piperidine ring will predominantly exist in a chair conformation. However, the presence of two substituents can influence the energetic landscape, and in certain N-substituted piperidines, such as some N-Boc protected 2,4-disubstituted piperidines, a twist-boat conformation with both substituents in pseudo-equatorial positions may become the lowest energy conformation. nih.gov

Conformational Isomerism and Energy Barriers

The piperidine ring is not static; it can undergo a conformational change known as ring inversion or "ring flipping," where one chair conformation is converted into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. This inversion process is not instantaneous and requires surmounting an energy barrier. The transition states for this process are thought to involve higher-energy conformations like the half-chair and twist-boat.

The barrier to ring inversion in piperidine itself is relatively low, allowing for rapid interconversion at room temperature. scribd.com For substituted piperidines, the height of this energy barrier can be influenced by the nature and position of the substituents. The energy difference between the two chair conformers will determine their relative populations at equilibrium. For instance, in N-acylpiperidines with a 2-substituent, the equilibrium between the twist-boat and chair conformations has been investigated, with the twist-boat conformation found to be around 1.5 kcal/mol less favorable. nih.gov

Influence of Methyl and Thiol Substituents on Conformational Preferences

The conformational equilibrium of 3-Methyl-piperidine-4-thiol will be determined by the preference of the methyl and thiol groups to occupy either an axial or an equatorial position on the piperidine ring. This preference is influenced by steric and electronic factors.

Generally, bulky substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. The methyl group has a well-established preference for the equatorial position. nih.govwhiterose.ac.uk The conformational preference of the thiol group is less documented but is also expected to favor the equatorial position to minimize steric hindrance.

The relative stereochemistry of the methyl and thiol groups (cis or trans) will significantly impact the conformational equilibrium.

Trans-3-Methyl-piperidine-4-thiol : In the trans isomer, the two chair conformations would be (3-equatorial-Methyl, 4-equatorial-Thiol) and (3-axial-Methyl, 4-axial-Thiol). The diaxial conformation would be highly disfavored due to the 1,3-diaxial interactions of both the methyl and thiol groups. Therefore, the diequatorial conformer is expected to be overwhelmingly the most stable.

Cis-3-Methyl-piperidine-4-thiol : In the cis isomer, the two chair conformations would be (3-equatorial-Methyl, 4-axial-Thiol) and (3-axial-Methyl, 4-equatorial-Thiol). The relative stability of these two conformers will depend on the balance of the steric demands of the methyl and thiol groups. A study on the closely related cis-3-fluoro-4-methylpiperidine showed a high preference for the conformer where the fluorine atom is axial and the methyl group is equatorial. nih.gov This preference was attributed to a combination of steric and electronic factors, including electrostatic and hyperconjugative interactions. nih.govd-nb.info Given that the thiol group is larger than a fluorine atom, the steric repulsion in the axial position would be greater. However, electronic effects and the possibility of intramolecular interactions could also play a role.

The following table, based on data for analogous compounds, illustrates the energetic preferences (A-values, representing the energy cost of a substituent being in the axial position) for relevant substituents.

| Substituent | A-value (kcal/mol) |

| -CH₃ | ~1.7 |

| -SH | ~0.9 |

| -F | ~0.25 |

Data is for monosubstituted cyclohexanes, which are often used as a proxy for piperidines.

Intramolecular Interactions and Their Impact on Conformation

Intramolecular interactions, particularly hydrogen bonding, can have a profound effect on the conformational preferences of a molecule. In 3-Methyl-piperidine-4-thiol, there is the potential for an intramolecular hydrogen bond to form between the hydrogen atom of the thiol group (the donor) and the lone pair of electrons on the nitrogen atom of the piperidine ring (the acceptor).

The formation of such a hydrogen bond would require the molecule to adopt a specific conformation that brings the thiol and amino groups into close proximity. This could potentially stabilize a conformer that might otherwise be of higher energy. For example, in the cis isomer, the conformation with an axial thiol group might be stabilized by an intramolecular hydrogen bond with the ring nitrogen. The strength of this interaction would depend on the distance and angle between the S-H bond and the nitrogen's lone pair.

Studies on other substituted piperidines and related heterocyclic systems have shown that intramolecular hydrogen bonds can significantly influence conformational equilibria. nih.govnih.gov For instance, in certain fluorinated piperidines, electrostatic interactions, which can be considered a form of weak hydrogen bonding, contribute to the preference for an axial fluorine atom. nih.govd-nb.info The presence of a hydrogen bond donor (the thiol group) and an acceptor (the nitrogen atom) within the same molecule makes this an important consideration for the conformational analysis of 3-Methyl-piperidine-4-thiol. Computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, would be invaluable in quantifying the strength of such an interaction and its impact on the relative energies of the different conformers. rsc.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 3-Methyl-piperidine-4-thiol in solution. It provides information on the chemical environment of individual protons and carbons, their connectivity, and the stereochemical relationship between substituents. The piperidine (B6355638) ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons and carbons. The presence of two stereocenters at the C3 and C4 positions results in the possibility of cis and trans diastereomers, which would be distinguishable by NMR.

The ¹H NMR spectrum is used to identify all unique proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (N and S) and the magnetic anisotropy of the molecule.

Ring Protons: The protons on the piperidine ring (H2 to H6) are expected to resonate in the range of δ 1.5-3.5 ppm. Protons on carbons adjacent to the nitrogen (C2 and C6) will appear further downfield. The proton at C4, attached to the same carbon as the thiol group, will also experience a downfield shift.

Methyl Protons: The methyl group at C3 will appear as a doublet in the upfield region, typically around δ 0.9-1.2 ppm, due to coupling with the proton at C3.

Thiol Proton (SH): The thiol proton typically appears as a broad singlet in the range of δ 1.0-2.5 ppm. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

NH Proton: The proton on the nitrogen atom will also likely appear as a broad singlet, with a chemical shift that can vary significantly (typically δ 1.0-4.0 ppm) depending on the solvent and concentration.

Coupling Constant Analysis: The magnitude of the vicinal coupling constants (³JHH) is critical for determining the relative stereochemistry of the substituents. In a chair conformation, the coupling between two adjacent axial protons (³J_ax,ax_) is typically large (10-13 Hz), whereas axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (2-5 Hz). Analysis of the coupling patterns of H3, H4, and their neighbors allows for the assignment of the cis or trans configuration of the methyl and thiol groups. whiterose.ac.uk

Interactive Table: Predicted ¹H NMR Data for 3-Methyl-piperidine-4-thiol (cis/trans isomers)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 (axial) | ~2.5 - 3.0 | ddd | J ≈ 12 (gem), 10-12 (ax-ax), 3-5 (ax-eq) |

| H2 (equatorial) | ~3.0 - 3.4 | ddd | J ≈ 12 (gem), 3-5 (ax-eq), 2-4 (eq-eq) |

| H3 | ~1.8 - 2.2 | m | - |

| H4 | ~2.8 - 3.2 | m | - |

| H5 (axial) | ~1.6 - 1.9 | m | - |

| H5 (equatorial) | ~1.9 - 2.2 | m | - |

| H6 (axial) | ~2.5 - 3.0 | m | - |

| H6 (equatorial) | ~3.0 - 3.4 | m | - |

| NH | ~1.0 - 4.0 | br s | - |

| SH | ~1.0 - 2.5 | br s | - |

| 3-CH₃ | ~0.9 - 1.2 | d | J ≈ 6-7 |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The signals are typically sharp, and the chemical shifts are indicative of the carbon's hybridization and substitution.

Ring Carbons: The carbons of the piperidine ring are expected in the range of δ 25-60 ppm. Carbons adjacent to the nitrogen (C2, C6) will be the most downfield in this group. researchgate.net The carbon bearing the thiol group (C4) will be shifted downfield compared to an unsubstituted piperidine carbon, while the carbon with the methyl group (C3) will also show a characteristic shift.

Methyl Carbon: The methyl carbon will appear at a high field (upfield), typically in the range of δ 15-20 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-piperidine-4-thiol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~50 - 55 |

| C3 | ~35 - 40 |

| C4 | ~40 - 45 |

| C5 | ~30 - 35 |

| C6 | ~45 - 50 |

| 3-CH₃ | ~15 - 20 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra and determining the stereochemistry. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin-spin coupling networks. usm.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other (typically over two or three bonds). This would allow for the tracing of the proton connectivity around the entire piperidine ring, starting from an easily identifiable signal like the methyl group's partner proton (H3).

NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. usm.edu This is the most powerful NMR method for determining the relative stereochemistry (cis/trans). For example, in the cis isomer where the methyl and thiol groups are on the same side of the ring, a NOE correlation might be observed between the methyl protons and the proton at C4 if they are both in equatorial positions. Conversely, in the trans isomer, such a correlation would be absent or very weak. NOE can definitively establish the axial or equatorial orientation of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman) corresponding to molecular vibrations. cardiff.ac.uk

S-H Stretch: The most characteristic peak for the thiol group is the S-H stretching vibration. This is typically a weak but sharp band in the IR spectrum, appearing in the range of 2550-2600 cm⁻¹. researchgate.net

N-H Stretch: A moderate band in the 3300-3500 cm⁻¹ region corresponds to the N-H stretching of the secondary amine. This band is often broad due to hydrogen bonding.

C-H Stretch: The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring are observed in the 2850-3000 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretch is a weak band found in the 600-800 cm⁻¹ range. Its identification can be difficult due to other vibrations in this "fingerprint" region.

N-H Bend: The N-H bending vibration appears around 1590-1650 cm⁻¹.

Raman spectroscopy is often complementary to IR. The S-H and C-S stretching bands, which can be weak in the IR spectrum, often give rise to more intense signals in the Raman spectrum. rsc.org

Interactive Table: Characteristic Vibrational Frequencies for 3-Methyl-piperidine-4-thiol

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak (IR), Medium (Raman) |

| N-H Bend | IR | 1590 - 1650 | Medium |

| C-H Bend | IR, Raman | 1350 - 1470 | Medium |

| C-S Stretch | IR, Raman | 600 - 800 | Weak (IR), Medium (Raman) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): For 3-Methyl-piperidine-4-thiol (C₆H₁₃NS), the nominal molecular weight is 131.24 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The molecular ion peak is expected at m/z = 131.

Fragmentation Patterns: The fragmentation of the molecular ion provides a "fingerprint" that helps to elucidate the structure. For substituted piperidines, a common fragmentation is the α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. wvu.edu

α-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the ring could lead to a fragment at m/z = 102. Another significant α-cleavage involves the loss of the substituent at C2 or C6.

Loss of Thiol Group: Cleavage of the C-S bond can result in the loss of the thiol group (•SH, 33 Da) or a hydrogen sulfide (B99878) molecule (H₂S, 34 Da), leading to fragments at m/z = 98 or m/z = 97, respectively.

Loss of Methyl Group: Loss of the methyl radical (•CH₃, 15 Da) would result in a fragment at m/z = 116.

Interactive Table: Predicted Mass Spectrometry Fragmentation for 3-Methyl-piperidine-4-thiol

| m/z Value | Possible Fragment Ion | Description |

| 131 | [C₆H₁₃NS]⁺• | Molecular Ion (M⁺•) |

| 116 | [M - CH₃]⁺ | Loss of methyl radical |

| 98 | [M - SH]⁺ | Loss of thiol radical |

| 97 | [M - H₂S]⁺• | Loss of hydrogen sulfide |

| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of C₂H₅S• |

| 70 | [C₄H₈N]⁺ | Further fragmentation of piperidine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. The chromophores within a molecule determine the absorption wavelength.

For 3-Methyl-piperidine-4-thiol, which is a saturated heterocyclic compound, there are no conjugated π-systems. The only chromophores are the nitrogen and sulfur atoms with their non-bonding (n) electrons. dtic.mil Therefore, the only expected electronic transitions are of the n → σ* (n to sigma-star) type.

X-Ray Diffraction (XRD) for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this pattern, crystallographers can construct a three-dimensional electron density map of the molecule and refine it to determine the precise coordinates of each atom.

For a molecule like 3-methyl-piperidine-4-thiol, an XRD analysis would definitively establish:

Conformation of the Piperidine Ring: It would confirm whether the six-membered piperidine ring adopts a chair, boat, or twist-boat conformation in the solid state. The chair conformation is generally the most stable for piperidine derivatives.

Stereochemistry: The relative positions of the methyl and thiol substituents would be unequivocally determined. For instance, it would show whether the substituents are in cis or trans configurations and whether they occupy axial or equatorial positions on the piperidine ring.

Intermolecular Interactions: Crucially, XRD reveals how molecules pack together in the crystal lattice. This is governed by non-covalent interactions such as hydrogen bonds (e.g., involving the thiol -SH group and the piperidine nitrogen), van der Waals forces, and potentially S···S interactions. Understanding these interactions is fundamental to comprehending the physical properties of the solid material.

To illustrate the type of data obtained from such an analysis, the crystallographic information for a related substituted piperidine derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, is presented below. This data showcases the level of detail that would be expected from an XRD study of 3-methyl-piperidine-4-thiol. nih.gov

Illustrative Crystallographic Data for a Substituted Piperidine Derivative

The following table presents selected crystallographic data for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, demonstrating the detailed structural information obtainable through X-ray diffraction. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available in snippet |

| b (Å) | Value not available in snippet |

| c (Å) | Value not available in snippet |

| β (°) | Value not available in snippet |

| Volume (ų) | Value not available in snippet |

| Z | Value not available in snippet |

| Piperidine Ring Conformation | Chair |

| Key Torsion Angle (°) | C17—C18—C19—C22 = 179.8(2) |

This interactive table provides a summary of crystallographic parameters for a related piperidine derivative, highlighting the kind of precise structural data that X-ray diffraction provides. nih.gov

In the example of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the analysis confirmed a chair conformation for the piperidine ring. nih.gov Furthermore, detailed analysis of the crystal packing can reveal complex networks of intermolecular interactions, such as weak C—H···O hydrogen bonds, which influence the crystal's stability and properties. nih.gov A similar investigation into 3-methyl-piperidine-4-thiol would be instrumental in building a complete profile of its chemical and physical characteristics in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard approaches for this purpose.

Density Functional Theory (DFT) Applications

DFT has become a leading method in computational chemistry for predicting molecular structures, energies, and properties. It is widely applied to heterocyclic systems. However, no specific DFT studies focused on 3-Methyl-piperidine-4-thiol could be identified. Such a study would typically involve optimizing the molecule's geometry, calculating its vibrational frequencies, and determining its thermodynamic properties.

Ab Initio Methods

Ab Initio methods, such as Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), and Coupled Cluster (CC), offer a high level of theory for electronic structure calculations. These methods are computationally intensive but provide highly accurate results. Literature searches did not yield any studies that have applied these rigorous methods to 3-Methyl-piperidine-4-thiol.

Basis Set Selection and Level of Theory Considerations

The choice of basis set and level of theory is critical for the accuracy of quantum chemical calculations. A typical computational study on a molecule like 3-Methyl-piperidine-4-thiol would likely employ Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVDZ) in conjunction with a DFT functional (like B3LYP) or an Ab Initio method. Unfortunately, no publications exist that document these choices for this specific compound.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the conformational changes and intermolecular interactions of molecules over time. For a flexible molecule like 3-Methyl-piperidine-4-thiol, MD simulations could provide valuable insights into its preferred conformations in different environments. No published MD studies for this compound are currently available.

Prediction of Molecular Structures and Reaction Mechanisms

Computational methods are invaluable for predicting stable molecular structures and elucidating potential reaction mechanisms. For 3-Methyl-piperidine-4-thiol, this could involve mapping out the potential energy surface for its synthesis or degradation. This area of research remains unexplored for this compound.

Electronic Structure Analysis

Analysis of a molecule's electronic structure provides deep insights into its reactivity and properties.

| Electronic Property | Description | Status for 3-Methyl-piperidine-4-thiol |

| HOMO-LUMO | The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies indicate a molecule's ability to donate or accept electrons. | Not Reported |

| Electrostatic Potential Maps | These maps visualize the charge distribution and are used to predict sites for electrophilic or nucleophilic attack. | Not Available |

| Natural Bond Orbital (NBO) | NBO analysis provides information about charge transfer and bonding interactions within the molecule. | Not Studied |

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be instrumental in the identification and characterization of novel compounds such as 3-Methyl-piperidine-4-thiol. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), providing valuable insights that complement experimental findings.

Similarly, DFT calculations are employed to predict NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such predictions. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane). For 3-Methyl-piperidine-4-thiol, theoretical calculations would predict the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule. These predicted values can be invaluable in assigning peaks in experimentally obtained NMR spectra, especially for complex molecules with overlapping signals. The accuracy of these predictions is dependent on the level of theory, basis set, and the inclusion of solvent effects in the computational model. github.io

Below are illustrative tables of predicted spectroscopic data for 3-Methyl-piperidine-4-thiol, based on computational methodologies applied to similar structures.

Illustrative Predicted IR Spectral Data for 3-Methyl-piperidine-4-thiol

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| S-H Stretch | 2550 - 2600 |

| C-N Stretch | 1000 - 1250 |

Illustrative Predicted 1H NMR Chemical Shifts for 3-Methyl-piperidine-4-thiol

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H on N | 1.5 - 2.5 |

| H on C4 | 2.8 - 3.2 |

| H on C3 | 1.8 - 2.2 |

| CH₃ on C3 | 0.9 - 1.1 |

Illustrative Predicted 13C NMR Chemical Shifts for 3-Methyl-piperidine-4-thiol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 45 - 55 |

| C3 | 30 - 40 |

| C4 | 40 - 50 |

| C5 | 25 - 35 |

| C6 | 45 - 55 |

Thermochemical Parameter Calculations

Computational thermochemistry plays a crucial role in determining the thermodynamic properties of molecules, such as their enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). whiterose.ac.uk These parameters are essential for understanding the stability and reactivity of a compound. High-accuracy composite methods, such as the G3MP2B3 theory, have been shown to provide results in excellent agreement with experimental data for related molecules like methylpiperidines. nih.govacs.org

The standard molar enthalpy of formation in the gaseous state is a key thermochemical parameter that can be calculated using various computational approaches. For instance, the enthalpy of formation of 3-methylpiperidine (B147322) has been determined both experimentally and computationally, providing a benchmark for the accuracy of different methods. acs.org The G3MP2B3 composite method, for example, has demonstrated high accuracy in predicting the enthalpies of formation for various isomers of methylpiperidine. acs.org However, it has been noted that some DFT methods may not perform as well for these types of calculations. nih.govacs.org

In addition to the enthalpy of formation, other thermochemical parameters like standard entropy and heat capacity can also be calculated. These calculations typically involve determining the molecular partition function, which requires knowledge of the molecule's vibrational frequencies, rotational constants, and electronic energy levels, all of which can be obtained from quantum chemical calculations.

While specific thermochemical data for 3-Methyl-piperidine-4-thiol are not available in the literature, we can infer the expected range of values based on data for structurally similar compounds. The introduction of a thiol group to the 3-methylpiperidine structure would influence its thermochemical properties. The following table provides an illustrative set of calculated thermochemical parameters for 3-Methyl-piperidine-4-thiol, based on computational studies of analogous compounds.

Illustrative Calculated Thermochemical Parameters for 3-Methyl-piperidine-4-thiol at 298.15 K

| Parameter | Illustrative Calculated Value | Units |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas) | -90 to -110 | kJ·mol⁻¹ |

| Standard Molar Entropy | 350 - 370 | J·mol⁻¹·K⁻¹ |

These theoretical values provide a foundation for understanding the thermodynamic stability of 3-Methyl-piperidine-4-thiol and can guide further experimental investigations into its chemical behavior.

Coordination Chemistry and Catalytic Applications of 3 Methyl Piperidine 4 Thiol As a Ligand

Ligand Design and Synthesis Strategies

The design of 3-Methyl-piperidine-4-thiol as a ligand would likely be motivated by the desire to combine the structural features of the piperidine (B6355638) ring with the coordinating ability of a thiol group. The methyl group at the 3-position could introduce steric bulk, potentially influencing the coordination geometry and stability of its metal complexes. The stereochemistry of the methyl and thiol groups (cis or trans) would also be a critical design element, leading to different spatial arrangements of the donor atoms and influencing the chelation properties.

The synthesis of 3-Methyl-piperidine-4-thiol, while not explicitly described in the literature, could be envisioned through several synthetic routes starting from commercially available substituted pyridines or piperidines. A plausible strategy could involve the reduction of a corresponding 3-methyl-4-thiocyanatopyridine or the nucleophilic substitution of a suitable leaving group at the 4-position of a 3-methylpiperidine (B147322) derivative with a thiol-containing nucleophile. The control of stereochemistry during the synthesis would be a key challenge.

Metal Complexation Studies with Transition Metals

Thiol groups are known to be excellent soft donors, exhibiting a strong affinity for soft transition metal ions such as copper(I), silver(I), gold(I), mercury(II), palladium(II), and platinum(II). The nitrogen atom of the piperidine ring, being a harder donor, could coordinate to a wider range of transition metals, including first-row transition metals like iron, cobalt, nickel, and copper(II).

It is anticipated that 3-Methyl-piperidine-4-thiol would act as a bidentate ligand, coordinating to a metal center through both the sulfur and the nitrogen atoms, forming a stable five-membered chelate ring. The presence of the methyl group could sterically influence the approach of the metal ion and the resulting coordination geometry.

Table 1: Postulated Coordination Behavior of 3-Methyl-piperidine-4-thiol with Various Transition Metals

| Transition Metal Ion | Expected Coordination | Potential Geometry |

| Cu(I), Ag(I) | Strong S-coordination | Linear or Trigonal Planar |

| Pd(II), Pt(II) | Strong S- and N-coordination | Square Planar |

| Fe(II/III), Co(II/III), Ni(II) | S- and N-coordination | Tetrahedral or Octahedral |

Chelation Properties and Coordination Modes

As a bidentate ligand, 3-Methyl-piperidine-4-thiol would be expected to form stable chelate complexes with transition metals. The formation of a five-membered ring upon chelation is entropically favored. The cis and trans isomers of the ligand would present different bite angles and steric profiles, which would significantly impact the stability and structure of the resulting metal complexes.

Beyond simple bidentate chelation, other coordination modes are conceivable, including bridging between two metal centers, particularly through the sulfur atom which can readily form bridging thiolate linkages. The piperidine nitrogen could also remain uncoordinated in some instances, allowing the ligand to act as a monodentate thiol.

Application in Homogeneous Catalysis (e.g., Hydrogenation, Carbon-Hydrogen Bond Activation)

Metal complexes of ligands bearing both soft (thiol) and hard (amine) donor atoms can exhibit interesting catalytic activities. The electronic properties of the metal center can be tuned by the ligand, potentially enabling its use in various catalytic transformations.

For instance, palladium or platinum complexes of 3-Methyl-piperidine-4-thiol could potentially be active in hydrogenation reactions. The thiol group could play a role in the activation of dihydrogen. Similarly, rhodium or iridium complexes might be explored for carbon-hydrogen bond activation , where the ligand framework could assist in substrate binding and subsequent C-H bond cleavage. The steric bulk of the methyl group could influence the selectivity of such catalytic processes.

Role in Transmetalation Reactions

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many cross-coupling reactions. Ligands play a crucial role in facilitating this process. The electronic and steric properties of 3-Methyl-piperidine-4-thiol could influence the rate and efficiency of transmetalation steps in catalytic cycles. For example, in Suzuki or Negishi couplings, the ligand could affect the transfer of the organic group from the organoboron or organozinc reagent to the palladium center. The specific impact would depend on the nature of the metals and the organic groups involved.

Analytical Method Development and Validation for 3 Methyl Piperidine 4 Thiol in Chemical Matrices

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are central to the separation and quantification of 3-Methyl-piperidine-4-thiol from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques applicable to this compound, with the choice depending on the analyte's volatility, thermal stability, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar and non-volatile compounds like piperidine (B6355638) derivatives. redalyc.org In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like 3-Methyl-piperidine-4-thiol, its polarity can be manipulated by adjusting the pH of the mobile phase to control the ionization state of the secondary amine and thiol groups, thereby influencing its retention time.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While 3-Methyl-piperidine-4-thiol may have limited volatility due to its polar functional groups, it can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability. The choice of a suitable capillary column, such as one with a polar stationary phase (e.g., polyethylene (B3416737) glycol) or a mid-polar phase (e.g., cyanopropylphenyl), is critical for achieving good peak shape and resolution from other components in the sample.

Since 3-Methyl-piperidine-4-thiol possesses two chiral centers (at C3 and C4), it can exist as four possible stereoisomers. Determining the enantiomeric purity is often essential, and this is achieved using chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral molecules, including those with piperidine-like structures. mdpi.com Kinetic resolution of disubstituted piperidines has been effectively monitored using HPLC or Supercritical Fluid Chromatography (SFC) on a chiral support. nih.gov The separation of enantiomers can be influenced by the choice of mobile phase, with polar organic modes using alcohols like methanol and ethanol (B145695) often proving effective. mdpi.com For instance, studies on related chiral piperidines have demonstrated that columns like Chiralcel OJ-H can provide baseline separation for all enantiomeric pairs under specific polar organic mobile phase conditions. mdpi.com

Optimization of the mobile phase and column is a critical step in developing a robust chromatographic method.

For HPLC:

Mobile Phase: The composition of the mobile phase, including the ratio of organic modifier to aqueous phase, pH, and buffer concentration, must be fine-tuned. For a basic compound like 3-Methyl-piperidine-4-thiol, using a buffer to maintain a consistent pH is essential for reproducible retention times. The choice of organic modifier (e.g., methanol vs. acetonitrile) can also affect selectivity. mdpi.com

Column Selection: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) and column dimensions (length, internal diameter, and particle size) impacts resolution, efficiency, and analysis time. Shorter columns with smaller particles can provide faster analysis times without compromising resolution.

For Chiral Chromatography: A screening approach is often used, testing various chiral columns with different mobile phases. mdpi.com The table below, adapted from studies on similar heterocyclic compounds, illustrates a typical screening strategy.

| Chiral Stationary Phase (CSP) | Mobile Phase | Typical Observation |

|---|---|---|

| Chiralpak AD (Amylose-based) | Methanol (MeOH) | High resolution for some isomers, but may not resolve all. mdpi.com |

| Chiralpak AD (Amylose-based) | Ethanol (EtOH) / Isopropanol (IPA) Mixture | Can fine-tune selectivity and may reverse enantiomer elution order. mdpi.com |

| Chiralcel OD (Cellulose-based) | Ethanol (EtOH) | Different selectivity compared to amylose-based CSPs. mdpi.com |

| Chiralcel OJ-H (Cellulose-based) | Methanol (MeOH) | Potentially successful for baseline separation of multiple enantiomeric pairs. mdpi.com |

Spectroscopic Detection Methods (e.g., UV-Vis, Mass Spectrometry Detection in Chromatography)

The choice of detector is determined by the analyte's properties and the required sensitivity and selectivity.

UV-Vis Detection: 3-Methyl-piperidine-4-thiol lacks a strong chromophore, which would result in poor sensitivity with a standard UV-Vis detector. Detection would be limited to the far UV region (around 200-220 nm), where many solvents and impurities also absorb, leading to potential interferences. Derivatization with a UV-active tag can significantly enhance detectability (see Section 8.5).

Mass Spectrometry (MS) Detection: Coupling chromatography with a mass spectrometer (LC-MS or GC-MS) is the preferred method for sensitive and selective detection. MS detectors can provide molecular weight information and structural details through fragmentation analysis. nih.gov For 3-Methyl-piperidine-4-thiol, electrospray ionization (ESI) in positive mode would likely be effective, protonating the basic nitrogen atom of the piperidine ring to form the [M+H]+ ion. Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM), providing high selectivity and low detection limits by monitoring a specific fragmentation of the parent ion. nih.gov For instance, a common fragmentation pathway for piperidine-containing compounds is the loss of the piperidine ring itself. nih.gov

Sample Preparation and Matrix Effects

The goal of sample preparation is to extract 3-Methyl-piperidine-4-thiol from its matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. scispace.com The complexity of the sample preparation procedure depends on the matrix (e.g., reaction mixture, biological fluid).

Common techniques include:

Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible solvents. By adjusting the pH, 3-Methyl-piperidine-4-thiol can be made more soluble in either the aqueous or organic phase, allowing for its separation from matrix components.

Solid-Phase Extraction (SPE): This is a highly versatile technique where the analyte is selectively retained on a solid sorbent while the matrix components are washed away. scispace.com For 3-Methyl-piperidine-4-thiol, a cation-exchange SPE cartridge could be used to retain the protonated piperidine ring, followed by elution with a basic or high-ionic-strength solvent.

Matrix effects are a significant challenge, especially in LC-MS analysis, where co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Careful sample cleanup and the use of an internal standard, preferably a stable isotope-labeled version of the analyte, are essential to mitigate these effects.

Method Validation Parameters (e.g., Selectivity, Linearity, Repeatability)

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by analyzing blank matrix samples and spiked samples to show no interfering peaks at the retention time of the analyte.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis on the concentration versus response data.

Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked matrix samples) and calculating the percent recovery.

Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability refers to analyses performed under the same conditions over a short interval, while intermediate precision assesses variations within a laboratory (e.g., different days, analysts, or equipment).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For 3-Methyl-piperidine-4-thiol, derivatization can be employed to improve chromatographic behavior or enhance detector response.

For Enhanced MS Detection: The thiol group is a prime target for derivatization. Reagents containing a maleimide (B117702) group can selectively label thiols. nih.gov For example, a tag combining a maleimide moiety with a permanently charged quaternary ammonium (B1175870) group can significantly improve ionization efficiency in ESI-MS, potentially increasing signal intensity by over 100-fold. nih.gov This strategy is particularly useful for improving the detection of thiol-containing molecules at low concentrations.

For Enhanced UV-Vis Detection: The thiol group can be reacted with a reagent that imparts a strong chromophore. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) reacts with thiols to release a yellow-colored product that can be quantified spectrophotometrically. acs.org This principle can be adapted for HPLC with UV-Vis detection.

For GC Analysis: The polar amine and thiol groups can be derivatized to form less polar, more volatile derivatives. Silylation reagents (e.g., BSTFA) or acylation reagents can be used to cap these active hydrogens, improving peak shape and thermal stability for GC analysis.

The table below summarizes potential derivatization strategies.